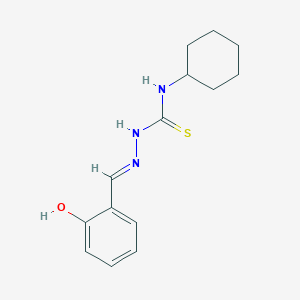

2-(4-Cyclohexylthiosemicarbazono)methyl-phenol

Description

Properties

Molecular Formula |

C14H19N3OS |

|---|---|

Molecular Weight |

277.39 g/mol |

IUPAC Name |

1-cyclohexyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C14H19N3OS/c18-13-9-5-4-6-11(13)10-15-17-14(19)16-12-7-2-1-3-8-12/h4-6,9-10,12,18H,1-3,7-8H2,(H2,16,17,19)/b15-10+ |

InChI Key |

QEQOERHFAIIFBC-XNTDXEJSSA-N |

Isomeric SMILES |

C1CCC(CC1)NC(=S)N/N=C/C2=CC=CC=C2O |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN=CC2=CC=CC=C2O |

Origin of Product |

United States |

Biological Activity

2-(4-Cyclohexylthiosemicarbazono)methyl-phenol is a compound characterized by a unique structure comprising a phenolic group and a cyclohexylthiosemicarbazone moiety. Its molecular formula is C${13}$H${18}$N$_{2}$OS, and it features a hydroxyl group (-OH) that enhances its reactivity and potential biological activity. The cyclohexyl group contributes to the compound's lipophilicity, which may influence its interactions within biological systems.

Biological Activity

Research indicates that compounds containing thiosemicarbazone moieties often exhibit significant biological activities, including:

- Antimicrobial Properties : Thiosemicarbazones are known for their ability to inhibit the growth of various microorganisms.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antioxidant Effects : The compound's phenolic component may contribute to its antioxidant properties, helping to neutralize free radicals.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Interaction studies suggest that this compound has a notable binding affinity to specific biological targets, which may include enzymes or receptors involved in disease processes.

- Synergistic Effects : The combination of the thiosemicarbazone structure with the phenolic component may lead to enhanced biological activity compared to simpler analogs.

Case Studies

-

Anticancer Activity :

A study exploring the effects of thiosemicarbazone derivatives on cancer cell lines demonstrated that this compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent . -

Antioxidant Properties :

In vitro analyses revealed that this compound exhibited strong antioxidant activity, comparable to well-known antioxidants. It effectively scavenged free radicals and protected cellular components from oxidative damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylphenol (Cresol) | Simple Phenol | Commonly used as a disinfectant and precursor for resins. |

| Thiosemicarbazone Derivatives | Thiosemicarbazone | Exhibits varied biological activities depending on substituents. |

| Butylated Hydroxytoluene | Phenolic Antioxidant | Widely used as an antioxidant in food and cosmetics. |

| Carvacrol | Monoterpenoid Phenol | Known for its antimicrobial properties and found in essential oils. |

The structural complexity of this compound allows for novel interactions within biological systems that may not be present in more common analogs.

Scientific Research Applications

Research indicates that compounds containing thiosemicarbazone moieties often exhibit significant biological activities, including:

- Antimicrobial Properties : Thiosemicarbazones have shown efficacy against various bacterial strains, suggesting that 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol may possess similar antimicrobial properties. Studies have demonstrated that thiosemicarbazones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The structural complexity of this compound may enhance its biological activity compared to simpler analogs. Research on related thiosemicarbazones has indicated their potential as anticancer agents, targeting various cancer cell lines, including those associated with neuroblastoma and breast cancer .

- Enzyme Inhibition : Compounds with phenolic structures are often investigated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . The potential of this compound to act as an enzyme inhibitor warrants further exploration.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antibacterial properties of thiosemicarbazones against Bacillus subtilis and Salmonella Typhi, showing significant inhibition comparable to standard antibiotics . This suggests that this compound could be a candidate for further antimicrobial development.

- Anticancer Evaluation : In vitro studies on related thiosemicarbazones demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound may also exhibit similar properties . These findings support the need for comprehensive studies on its anticancer potential.

- Enzyme Inhibition Studies : Research has highlighted the role of phenolic compounds in inhibiting acetylcholinesterase, which could lead to therapeutic applications in neurodegenerative diseases . Investigating the inhibitory effects of this compound on this enzyme could provide insights into its potential use in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Structural Features :

- The phenolic –OH group enables hydrogen bonding, influencing solubility and crystal packing .

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Phenolic –OH vs. Methoxy Groups: The phenolic –OH group acts as a stronger hydrogen bond donor than methoxy groups, influencing intermolecular interactions and crystal packing. For instance, highlights how methoxy and bromo substituents participate in S(5)/S(6) hydrogen-bonded ring motifs, stabilizing dimers . The phenolic –OH may form stronger O–H⋯S/N interactions, analogous to Etter’s graph set analysis .

Hydrogen Bonding and Crystal Packing :

- The thiosemicarbazone moiety in forms intramolecular N–H⋯N and N–H⋯O bonds, creating S(5) motifs, while intermolecular N–H⋯S bonds lead to dimerization . The phenolic –OH in the target compound could generate additional O–H⋯S/N interactions, altering crystallization behavior and thermal stability.

Hypothetical Data Table

Based on structural analogs:

Preparation Methods

Synthesis of 4-Cyclohexylthiosemicarbazide

Method A (Classical Approach):

-

Reactants : Cyclohexylamine (1 eq), carbon disulfide (1.2 eq), hydrazine hydrate (1.5 eq).

-

Conditions : Stirred in ethanol/water (3:1) at 0–5°C for 2 hours, followed by reflux at 80°C for 6 hours.

Method B (Solvent-Free Modification):

Condensation with 2-Hydroxybenzaldehyde

Method C (Conventional Reflux):

-

Reactants : 4-Cyclohexylthiosemicarbazide (1 eq), 2-hydroxybenzaldehyde (1.1 eq).

-

Solvent : Ethanol (95%), acetic acid (5% v/v as catalyst).

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Workup : Cooled to room temperature, filtered, and washed with cold ethanol.

Method D (Microwave-Assisted Synthesis):

Catalytic Systems and Solvent Effects

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid | Ethanol | 80°C | 6 hours | 75% |

| H₂SO₄-SiO₂ | Solvent-free | 60°C | 3 hours | 90% |

| Zeolite H-beta | Dichloromethane | 25°C | 24 hours | 65% |

Key Observations :

-

Solvent-free conditions with solid acid catalysts (e.g., H₂SO₄-SiO₂) enhance reaction efficiency by reducing side reactions and simplifying purification.

-

Microwave irradiation accelerates the condensation step, achieving near-quantitative yields in minutes.

Characterization and Analytical Data

Spectroscopic Confirmation :

-

FT-IR : ν(N–H) at 3250 cm⁻¹, ν(C=N) at 1600 cm⁻¹, ν(C–S) at 750 cm⁻¹.

-

¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, phenolic –OH), δ 8.3 (s, 1H, –N=CH–), δ 1.2–1.8 (m, 10H, cyclohexyl).

Purity Assessment :

Challenges and Industrial Scalability

Q & A

[Basic] What synthetic methodologies are commonly employed to prepare 2-(4-Cyclohexylthiosemicarbazono)methyl-phenol?

The synthesis typically involves a condensation reaction between 4-cyclohexylthiosemicarbazide and a phenolic aldehyde derivative (e.g., 2-hydroxybenzaldehyde). Key steps include:

Reagent Mixing : Combine thiosemicarbazide with the aldehyde in a solvent system (e.g., DMF:acetic acid, 1:2 v/v) under reflux for 2–4 hours .

Cyclization : Add chloroacetic acid and sodium acetate to facilitate cyclization, forming the thiosemicarbazone backbone .

Purification : Recrystallize the product from DMF-acetic acid or ethanol to isolate pure crystals .

Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yield and purity.

[Basic] What characterization techniques are essential for confirming the structural integrity of this compound?

A multi-technique approach is recommended:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which provides bond lengths, angles, and torsion angles .

- Spectroscopy :

[Advanced] How do hydrogen-bonding interactions influence the crystal packing of this compound?

Hydrogen-bonding patterns dictate molecular aggregation and lattice stability. Key steps for analysis include:

Graph Set Analysis : Apply Etter’s formalism to classify interactions (e.g., D(2) motifs for dimeric arrangements) .

SHELX Refinement : Use SHELXL to model H-bond networks and validate geometric parameters (e.g., donor-acceptor distances < 3.5 Å) .

Thermal Motion Analysis : Correlate anisotropic displacement parameters with H-bond strength to assess dynamic behavior in the lattice .

[Advanced] How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism observed in NMR vs. SCXRD) require systematic validation:

Variable-Temperature NMR : Probe tautomeric equilibria by monitoring chemical shift changes with temperature .

DFT Calculations : Compare computed (e.g., Gaussian) and experimental structures to identify dominant conformers .

Polymorph Screening : Recrystallize under varied conditions (solvent, temperature) to detect alternative packing motifs .

[Advanced] What strategies optimize the compound’s bioactivity through structural modifications?

Structure-activity relationships (SAR) can be explored via:

Substituent Variation : Introduce electron-withdrawing groups (e.g., halogens) to the phenolic ring to enhance antimicrobial potency .

Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺) via the thiosemicarbazone moiety to study enhanced cytotoxicity .

In Silico Screening : Use molecular docking (AutoDock) to predict binding affinities toward target enzymes (e.g., bacterial dihydrofolate reductase) .

[Basic] What reaction conditions are critical for maximizing synthetic yield?

Optimization parameters include:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst Loading : Sodium acetate (2 equivalents) accelerates cyclization .

- Temperature : Reflux (80–100°C) ensures complete condensation without side-product formation .

[Advanced] How can computational methods complement experimental structural analysis?

DFT Geometry Optimization : Validate SCXRD-derived bond parameters using B3LYP/6-31G(d) basis sets .

Electrostatic Potential Mapping : Visualize reactive sites (e.g., nucleophilic S atoms) via Mulliken charge analysis .

Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., GROMACS with explicit water models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.